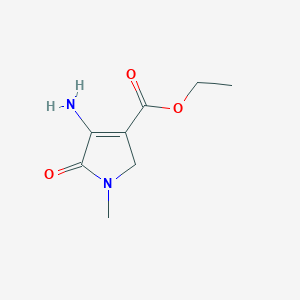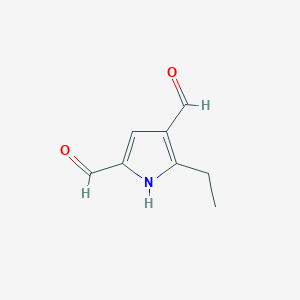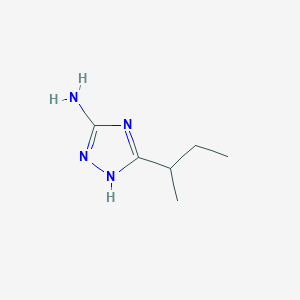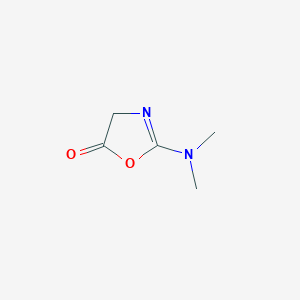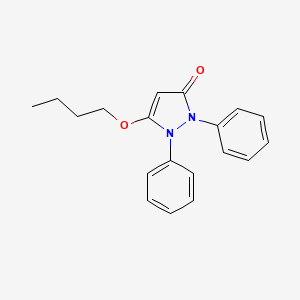
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- typically involves the reaction of chalcones with hydrazines under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. Common reagents used in this synthesis include ethyl acetoacetate and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs greener and more economical methods. These methods may involve the use of metal catalysts or alternative starting materials such as Huisgen zwitterions and nitrile imines . The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazoline ring and the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory and analgesic effects . Additionally, it can scavenge reactive oxygen and nitrogen species, contributing to its antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-pyrazolin-5-one
- 2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one
- 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Uniqueness
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazoline derivatives, it exhibits enhanced anti-inflammatory and antioxidant activities .
Propriétés
Numéro CAS |
37585-41-4 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5-butoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-23-19-15-18(22)20(16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |
Clé InChI |
UJNOIICZZTWLNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


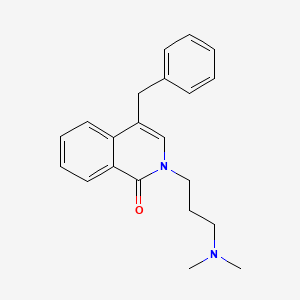
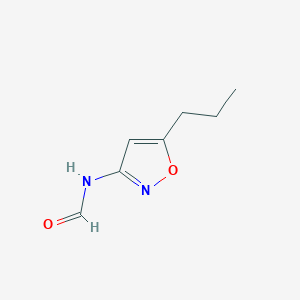


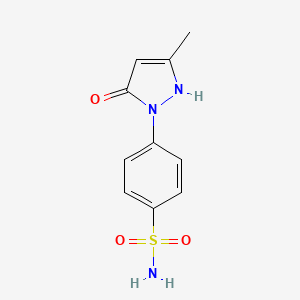
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)



